3-Iodo-6-methyl-7-nitro-1H-indazole

Description

Introduction to 3-Iodo-6-methyl-7-nitro-1H-indazole

Chemical Identification and Nomenclature

IUPAC Name and Systematic Classification

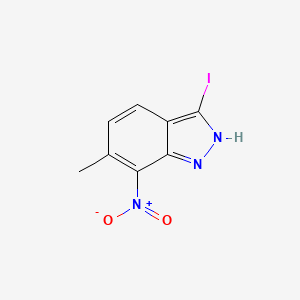

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-iodo-6-methyl-7-nitro-2H-indazole. The systematic name reflects the precise positioning of each functional group on the bicyclic indazole framework, where the iodine atom occupies the 3-position, the methyl group is located at the 6-position, and the nitro group is positioned at the 7-position of the indazole ring system. This nomenclature follows established conventions for heterocyclic compounds and provides an unambiguous method for identifying the molecular structure.

The compound can also be designated under alternative systematic names including 3-iodo-6-methyl-7-nitro-1H-indazole, which represents a different tautomeric form of the same molecule. The distinction between 1H-indazole and 2H-indazole tautomers is significant in understanding the compound's chemical behavior and stability. The 1H-tautomer is generally considered the more thermodynamically stable form, which has important implications for the compound's reactivity and biological activity profiles.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service has assigned the registry number 1000342-64-2 to 3-iodo-6-methyl-7-nitro-1H-indazole. This unique identifier serves as a definitive reference point for the compound in chemical databases and regulatory documents worldwide. The compound is also catalogued under the PubChem Compound Identifier 24729472, which provides access to comprehensive structural and property data.

Alternative synonyms for this compound include several variations that reflect different naming conventions and commercial designations. These include 1H-indazole, 3-iodo-6-methyl-7-nitro-, and the molecular formula-based designation C8H6IN3O2. The compound is also referenced under the DSSTox Substance Identifier DTXSID80646804, which is used in toxicological databases and environmental monitoring systems.

Structural Classification within the Indazole Family

3-Iodo-6-methyl-7-nitro-1H-indazole belongs to the indazole class of heterocyclic compounds, which are characterized by a bicyclic ring structure consisting of a pyrazole ring fused to a benzene ring. Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds and have attracted considerable attention from chemists due to their pharmacological significance and structural diversity. The indazole scaffold typically exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable and therefore predominant under most conditions.

The specific substitution pattern of 3-iodo-6-methyl-7-nitro-1H-indazole places it within a specialized subclass of multiply-substituted indazoles. The compound features three distinct functional groups that significantly influence its chemical and physical properties. The iodine substituent at the 3-position introduces a heavy halogen atom that can participate in halogen bonding interactions and serves as a potential site for further chemical modification through cross-coupling reactions. The methyl group at the 6-position provides an electron-donating influence that can affect the electronic distribution within the aromatic system. The nitro group at the 7-position introduces a strong electron-withdrawing effect, creating an interesting electronic balance within the molecule.

| Structural Feature | Position | Chemical Effect | Molecular Influence |

|---|---|---|---|

| Iodine Atom | 3-position | Electron-withdrawing, Heavy Atom | Halogen bonding, Synthetic handle |

| Methyl Group | 6-position | Electron-donating | Steric influence, Lipophilicity |

| Nitro Group | 7-position | Strong electron-withdrawing | Electronic modulation, Reactivity |

| Indazole Core | Bicyclic framework | Aromatic stabilization | Structural rigidity, π-π interactions |

Historical Context of Nitro-Substituted Indazole Derivatives

The development of nitro-substituted indazole derivatives has been closely linked to the broader exploration of heterocyclic compounds in medicinal chemistry and pharmaceutical research. Indazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. The introduction of nitro groups into indazole frameworks has been of particular interest due to the unique electronic properties that these substituents impart to the heterocyclic system.

Historical research into nitro-indazole compounds began with the investigation of 7-nitroindazole, which was identified as a selective inhibitor of neuronal nitric oxide synthase. This compound, containing an indazole ring nitrated at the 7-position, demonstrated the potential for nitro-substituted indazoles to interact with important biological targets. The success of 7-nitroindazole in neurological research applications provided impetus for the synthesis and evaluation of other nitro-substituted indazole derivatives.

The synthesis of multiply-substituted indazoles, including compounds with nitro groups at various positions, has evolved significantly over the past several decades. Early synthetic approaches often relied on classical nitration reactions of pre-formed indazole rings, but modern methodologies have incorporated more sophisticated approaches including cross-coupling reactions and cycloaddition strategies. The development of these advanced synthetic methods has enabled the preparation of complex indazole derivatives such as 3-iodo-6-methyl-7-nitro-1H-indazole with high selectivity and efficiency.

Research into indazole-containing compounds has revealed their significance as privileged scaffolds in drug discovery programs. At least 43 indazole-based therapeutic agents have been identified for use in clinical applications or clinical trials, demonstrating the continued importance of this heterocyclic class in pharmaceutical development. The incorporation of nitro substituents into indazole frameworks represents an important strategy for modulating the biological activity and pharmacological properties of these compounds.

| Research Period | Key Developments | Significant Compounds | Research Focus |

|---|---|---|---|

| 1980s-1990s | Initial nitro-indazole studies | 7-Nitroindazole | Neurological applications |

| 2000s | Synthetic methodology advances | Various nitro-substituted indazoles | Cross-coupling chemistry |

| 2010s-Present | Multi-substituted derivatives | 3-Iodo-6-methyl-7-nitro-1H-indazole | Pharmaceutical intermediates |

The molecular formula of 3-iodo-6-methyl-7-nitro-1H-indazole is C8H6IN3O2, with a molecular weight of 303.06 grams per mole. The compound's structural complexity, arising from the presence of three distinct functional groups on the indazole framework, positions it as a valuable intermediate in organic synthesis and a potential lead compound for pharmaceutical development. The unique combination of electronic effects introduced by the iodine, methyl, and nitro substituents creates opportunities for selective chemical transformations and biological interactions that distinguish this compound from simpler indazole derivatives.

Properties

IUPAC Name |

3-iodo-6-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUVGRPLNQJQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646804 | |

| Record name | 3-Iodo-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-64-2 | |

| Record name | 3-Iodo-6-methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Iodination Strategy

This approach leverages diazotization of substituted anilines followed by cyclization and iodination. A related example from ChemicalBook demonstrates iodination at position 3 of indazole using iodine and potassium carbonate.

- Start with 2-methyl-5-nitroaniline as the precursor.

- Diazotize with sodium nitrite in acetic acid to form a diazonium salt.

- Cyclize under acidic conditions to yield 6-methyl-7-nitro-1H-indazole .

- Perform iodination at position 3 using iodine/KOH in DMF (as described in Pd(PPh₃)₄ Catalyzed Synthesis ), achieving substitution via electrophilic aromatic substitution.

- Iodination typically requires 1–3 equivalents of iodine at 20–25°C for 1–2 hours.

- Yields for analogous iodinations range from 65–82%.

Direct Nitration-Iodination of 3-Iodo-6-methylindazole

If the methyl group is introduced first, nitration can be performed selectively.

Steps :

- Synthesize 3-iodo-6-methyl-1H-indazole via Ullmann coupling or direct iodination of 6-methylindazole.

- Nitrate at position 7 using mixed HNO₃/H₂SO₄ under controlled conditions (0–5°C).

- Nitration regioselectivity must be carefully controlled to avoid para/meta byproducts.

- Steric effects from the methyl group may direct nitration to position 7.

Palladium-Catalyzed Cross-Coupling

While Pd(PPh₃)₄ methods focus on aryl boronic acid couplings, similar logic could apply for introducing iodine:

- Start with 6-methyl-7-nitro-1H-indazole .

- Use a Pd-catalyzed iodination (e.g., with I₂ or ICl) to install iodine at position 3.

- High functional group tolerance.

- Mild conditions (room temperature to 80°C).

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : The nitro group’s position (C7) is critical. Nitration must occur meta to the indazole’s NH group.

- Protection Strategies : Temporary protection of the NH group (e.g., with methyl or benzyl) may improve iodination efficiency.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1) is effective for isolating nitroindazoles.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of 3-Iodo-6-methyl-7-amino-1H-indazole.

Oxidation: Formation of 3-Iodo-6-carboxy-7-nitro-1H-indazole.

Scientific Research Applications

Pharmaceutical Development

3-Iodo-6-methyl-7-nitro-1H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anticancer agents due to their ability to inhibit specific cellular pathways. For instance, studies have demonstrated its effectiveness against multiple myeloma cell lines, revealing significant antiproliferative effects with IC50 values as low as 0.64 μM .

Table: Anticancer Activity of Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | Pim Kinases | 0.4 - 1.1 |

| Compound B | ERK1/2 | 9.3 - 25.8 |

| Compound C | Aurora Kinases | 0.026 - 0.015 |

These findings suggest that derivatives of this compound may serve as lead structures for developing new anticancer agents.

Material Science

In material science, this compound is explored for its role in formulating advanced materials , including polymers and coatings that require enhanced thermal stability and chemical resistance. Its unique properties allow for the development of materials with specific characteristics tailored for industrial applications .

Biological Research

Researchers utilize 3-Iodo-6-methyl-7-nitro-1H-indazole to study its effects on biological systems, helping elucidate mechanisms of action in drug design and development. The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing cancer cell survival .

Analytical Chemistry

The compound serves as a reference standard in analytical methods, aiding in the detection and quantification of related compounds in complex mixtures. Its presence in analytical chemistry helps ensure accuracy and reliability in various experimental setups .

Environmental Science

In environmental science, researchers explore the potential applications of this compound in environmental remediation , particularly for the degradation of pollutants due to its reactive nature .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

- Study on Antitumor Activity: A recent study evaluated its derivatives against multiple myeloma cell lines, revealing significant antiproliferative effects with IC50 values as low as 0.64 μM.

- Mechanistic Studies: Research investigating the mechanism of action indicated that the compound's nitro group is crucial for forming reactive intermediates that can modify cellular proteins, thereby influencing cancer cell survival.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The nitro group in 3-Iodo-6-methyl-7-nitro-1H-indazole (position 7) is strongly electron-withdrawing, which could deactivate the aromatic ring toward electrophilic substitution but facilitate nucleophilic attacks at adjacent positions . Methyl vs.

Solubility and Bioavailability :

- Methoxy groups (e.g., CAS 936138-17-9) enhance polarity and aqueous solubility, whereas methyl or nitro groups increase lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity

3-Iodo-6-methyl-7-nitro-1H-indazole is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and material science. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable subject for study.

3-Iodo-6-methyl-7-nitro-1H-indazole has the following chemical characteristics:

- Molecular Formula : C_8H_7N_3O_2I

- CAS Number : 1000342-64-2

- Molecular Weight : 292.06 g/mol

Biological Activities

The biological activities of 3-Iodo-6-methyl-7-nitro-1H-indazole can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of indazole, including 3-Iodo-6-methyl-7-nitro-1H-indazole, exhibit significant anticancer properties. A study showed that related indazole derivatives demonstrated mild to moderate anticancer activity against cancer cell lines such as HCT-116 and MDA-MB-231, suggesting potential for further development as anticancer agents .

The compound acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurophysiological processes. By inhibiting nNOS, the compound can prolong the effects of certain anesthetics, indicating its role in modulating synaptic signaling pathways .

3. Pharmaceutical Applications

3-Iodo-6-methyl-7-nitro-1H-indazole serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer pathways. Its ability to inhibit specific cellular mechanisms makes it a candidate for drug development aimed at treating various malignancies .

Table 1: Summary of Biological Activities

Synthesis Techniques

The synthesis of 3-Iodo-6-methyl-7-nitro-1H-indazole typically involves halogenation and nitration steps, which can be achieved through various methods:

- Iodination : Using iodine in the presence of a base to introduce the iodine atom.

- Nitration : Employing nitrating agents to introduce the nitro group at the appropriate position on the indazole ring.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-6-methyl-7-nitro-1H-indazole, and how can purity be optimized?

The synthesis of nitroindazole derivatives typically involves multi-step halogenation and nitration reactions. For example, bromo- or iodo-substituted indazoles can be synthesized via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–60°C). Nitration is achieved using fuming nitric acid in sulfuric acid at 0–5°C to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the target compound. Low yields (e.g., 1–20% in nitroindazole syntheses) highlight the need for optimized stoichiometry and reaction monitoring via TLC .

Q. How should researchers characterize the structural integrity of 3-Iodo-6-methyl-7-nitro-1H-indazole?

Key characterization methods include:

- 1H/13C-NMR : To confirm substituent positions and rule out regioisomers (e.g., distinguishing 6-nitro from 7-nitro groups via coupling patterns).

- Elemental analysis : To validate empirical formulas (e.g., C8H6IN3O2) with <0.3% deviation between calculated and observed values .

- Melting point analysis : Sharp melting points (e.g., 127–129°C for analogous nitroindazoles) indicate purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability is influenced by light, temperature, and humidity. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen). Decomposition risks include nitro-group reduction and iodine displacement; periodic HPLC-UV analysis (C18 column, methanol/water mobile phase) is recommended to monitor degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 3-Iodo-6-methyl-7-nitro-1H-indazole in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and reactive sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the iodine position, making it susceptible to nucleophilic substitution. Correlate computational results with experimental kinetics (e.g., SNAr reactions with amines) to validate predictive accuracy .

Q. How can contradictory biological activity data for indazole derivatives be resolved?

Contradictions in pharmacological studies (e.g., varying IC50 values for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) and control for cellular permeability (logP >2.5) and metabolic stability (microsomal half-life >30 min) .

Q. What strategies improve the selectivity of 3-Iodo-6-methyl-7-nitro-1H-indazole in targeting kinase isoforms?

Structure-activity relationship (SAR) studies suggest:

Q. How can researchers validate the compound’s role as a positron emission tomography (PET) tracer precursor?

Radiolabeling with 124I/131I requires optimizing reaction kinetics (e.g., Cu-catalyzed isotopic exchange). Assess radiochemical purity (>95%) via radio-HPLC and in vivo stability in murine models using biodistribution studies (SUVmax in target tissues vs. background) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Q. How do solvent effects influence its catalytic applications in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize Pd(0) intermediates in Suzuki-Miyaura couplings. Kinetic studies show DMF increases reaction rates (k = 0.15 min⁻¹) compared to THF (k = 0.06 min⁻¹). Monitor by GC-MS to optimize solvent/base pairs .

Q. What are the ethical and methodological challenges in testing this compound in neurodegenerative disease models?

In vivo studies require rigorous dose-ranging (LD50 determination) and BBB penetration validation (LC-MS/MS in cerebrospinal fluid). Address species-specific metabolism differences (e.g., murine vs. human CYP450 isoforms) using hepatocyte microsomes .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic (SHELX-refined) and spectroscopic data to resolve structural ambiguities .

- Safety Protocols : Adhere to GHS codes (e.g., H318 for eye damage) and use fume hoods during nitration .

- Collaborative Tools : Share crystallographic data via CCDC and pharmacological datasets via ChEMBL for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.